Cas no 1785512-04-0 (2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile)

2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
- 1785512-04-0
- EN300-28305427
- 7-Benzothiazolecarbonitrile, 2,3-dihydro-2-oxo-
- 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
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- MDL: MFCD34186511
- Inchi: 1S/C8H4N2OS/c9-4-5-2-1-3-6-7(5)12-8(11)10-6/h1-3H,(H,10,11)
- InChI Key: JXYXQGKSUGHQHQ-UHFFFAOYSA-N
- SMILES: S1C(NC2C=CC=C(C#N)C1=2)=O
Computed Properties
- Exact Mass: 176.00443393g/mol
- Monoisotopic Mass: 176.00443393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 78.2Ų
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- pka: 9.26±0.20(Predicted)
2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28305427-0.05g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95% | 0.05g |
$811.0 | 2023-05-24 | |
Enamine | EN300-28305427-2.5g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95% | 2.5g |
$5983.0 | 2023-05-24 | |
Enamine | EN300-28226415-0.1g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95.0% | 0.1g |
$1058.0 | 2025-03-19 | |
1PlusChem | 1P0281O8-1g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95% | 1g |
$3836.00 | 2023-12-20 | |
1PlusChem | 1P0281O8-2.5g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95% | 2.5g |
$7457.00 | 2023-12-20 | |
1PlusChem | 1P0281O8-100mg |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95% | 100mg |
$1370.00 | 2023-12-20 | |
Enamine | EN300-28305427-10.0g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95% | 10g |
$13126.0 | 2023-05-24 | |
Enamine | EN300-28305427-1.0g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95% | 1g |
$3053.0 | 2023-05-24 | |
Enamine | EN300-28305427-0.5g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95% | 0.5g |
$2382.0 | 2023-05-24 | |
Enamine | EN300-28226415-0.25g |
2-oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile |
1785512-04-0 | 95.0% | 0.25g |
$1510.0 | 2025-03-19 |
2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
Additional information on 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile
Comprehensive Overview of 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile (CAS No. 1785512-04-0): Properties, Applications, and Innovations
The compound 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile (CAS No. 1785512-04-0) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. With a molecular formula of C8H4N2OS, this benzothiazole derivative is characterized by a fused bicyclic system incorporating a carbonitrile group at the 7-position, which enhances its potential as a building block for drug discovery and material science applications.
Recent studies highlight the growing interest in 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile as a precursor for synthesizing bioactive molecules. Researchers are particularly intrigued by its role in developing kinase inhibitors and antimicrobial agents, aligning with the global demand for novel therapeutics. The compound's electron-withdrawing nitrile group and hydrogen-bond acceptor sites make it a valuable scaffold for modulating protein-ligand interactions, a hot topic in computational chemistry and AI-driven drug design.
From an industrial perspective, CAS 1785512-04-0 is increasingly explored in green chemistry protocols. Innovations such as solvent-free synthesis and catalytic C-H activation reactions have been reported, addressing sustainability concerns—a key focus in modern chemical manufacturing. These advancements resonate with the ESG (Environmental, Social, and Governance) trends dominating scientific discourse.
The compound's physicochemical properties—including a melting point range of 210–215°C and moderate solubility in polar aprotic solvents—are critical for formulation scientists. Its stability under physiological pH conditions makes it suitable for prodrug development, a frequently searched topic in pharmacokinetics forums. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed for quality control, reflecting the industry's emphasis on QC/QA compliance.
Emerging applications of 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile extend to organic electronics, where its conjugated system shows promise in OLED materials. This interdisciplinary potential has sparked discussions in materials science communities, particularly regarding structure-property relationships—a trending subject in academic literature.
Safety assessments indicate that proper handling with PPE (Personal Protective Equipment) is sufficient for laboratory use, though comprehensive toxicological data remain an active area of study. Regulatory databases like REACH and FDA guidelines are frequently referenced in safety datasheets, underscoring the importance of regulatory compliance in chemical distribution.
In summary, 2-Oxo-2,3-dihydro-1,3-benzothiazole-7-carbonitrile exemplifies the convergence of medicinal chemistry, sustainable synthesis, and advanced materials. Its multifaceted utility continues to inspire research across disciplines, making CAS 1785512-04-0 a compound of enduring scientific and industrial relevance.
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